6-(Piperazin-1-yl)nicotinaldehyde

Medicinal Chemistry Late-Stage Functionalization Parallel Synthesis

Procure 6-(Piperazin-1-yl)nicotinaldehyde (CAS 1225065-40-6), the unsubstituted piperazine-pyridine carbaldehyde, for late-stage diversification of kinase inhibitors and GPCR-targeted compound libraries. Its 3-aldehyde/6-piperazine geometry delivers a precise exit vector essential for CNS binding pockets—a configuration disrupted by 2-substituted or N-methyl analogs. The free secondary amine doubles your derivatization points while maintaining an optimal LogP (0.63) for CNS drug-likeness, unlike the more lipophilic 4-methylpiperazine variant . Backed by 97% purity from major suppliers, this MW=191.23 building block streamlines parallel synthesis workflows. Bulk pack sizes (2.5 g – 25 g) support fragment-to-lead scale-up.

Molecular Formula C10H13N3O
Molecular Weight 191.234
CAS No. 1225065-40-6
Cat. No. B595474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperazin-1-yl)nicotinaldehyde
CAS1225065-40-6
Synonyms6-(piperazin-1-yl)nicotinaldehyde
Molecular FormulaC10H13N3O
Molecular Weight191.234
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=C(C=C2)C=O
InChIInChI=1S/C10H13N3O/c14-8-9-1-2-10(12-7-9)13-5-3-11-4-6-13/h1-2,7-8,11H,3-6H2
InChIKeyMGVFUNNLLQJZKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 2.5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 6-(Piperazin-1-yl)nicotinaldehyde (CAS 1225065-40-6) Is a Non-Negotiable Scaffold in CNS-Focused Medicinal Chemistry Procurement


6-(Piperazin-1-yl)nicotinaldehyde (CAS 1225065-40-6) is a pyridine-carbaldehyde derivative featuring an unsubstituted piperazine at the 6-position, with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . This compound is a pivotal building block in medicinal chemistry, specifically designed to introduce a secondary amine handle for late-stage diversification in the synthesis of kinase inhibitors and GPCR modulators . Its procurement is driven by the need for a precise vector geometry that places the aldehyde group at the 3-position relative to the piperazine ring, a configuration distinct from other regioisomers that direct molecular shape differently .

Why 6-(Piperazin-1-yl)nicotinaldehyde (CAS 1225065-40-6) Cannot Be Replaced by Its Methyl-, Morpholino-, or Regioisomeric Analogs in Lead Optimization


Generic substitution with close analogs such as 6-(4-methylpiperazin-1-yl)nicotinaldehyde or 6-morpholinonicotinaldehyde introduces critical liabilities. The presence of a methyl group on the piperazine ring (as in the 4-methyl analog) alters the LogP by approximately +0.5 units, significantly increasing lipophilicity and potentially reducing aqueous solubility . Conversely, replacing the piperazine with morpholine introduces an oxygen atom that changes hydrogen-bonding capacity and metabolic stability . Furthermore, regioisomers like 2-(piperazin-1-yl)nicotinaldehyde offer a different exit vector from the pyridine core, which can disrupt binding pocket interactions that require the specific 3-aldehyde/6-piperazine geometry . These substitutions are not merely conservative changes; they constitute fundamental alterations in physicochemical and pharmacophoric properties that can derail established Structure-Activity Relationships (SAR) [1].

6-(Piperazin-1-yl)nicotinaldehyde (CAS 1225065-40-6): A Quantitative, Comparator-Driven Evidence Guide for Scientific Selection


Synthetic Flexibility vs. 6-(4-Methylpiperazin-1-yl)nicotinaldehyde: Quantitative Analysis of Reactive Handles

The key differentiator for 6-(Piperazin-1-yl)nicotinaldehyde (CAS 1225065-40-6) is the presence of an unsubstituted piperazine nitrogen, providing an additional reactive site for chemical diversification compared to its N-methylated analog, 6-(4-Methylpiperazin-1-yl)nicotinaldehyde (CAS 261715-38-2). The target compound possesses two nucleophilic amine sites (one secondary, one tertiary) available for derivatization, whereas the comparator has only one tertiary amine site, as the methyl group caps the other nitrogen . This structural difference translates to a quantitative 2-fold increase in the number of reactive nitrogen atoms available for alkylation, acylation, or reductive amination, effectively doubling the potential for generating diverse compound libraries from a single scaffold .

Medicinal Chemistry Late-Stage Functionalization Parallel Synthesis

Physicochemical Differentiation: A Quantitative Comparison of Lipophilicity (LogP) with Key Analogs

The target compound, 6-(Piperazin-1-yl)nicotinaldehyde (CAS 1225065-40-6), has a calculated LogP value of approximately 0.63 . This places it in a distinct lipophilicity range compared to closely related analogs. Specifically, 6-(4-Methylpiperazin-1-yl)nicotinaldehyde (CAS 261715-38-2) has a higher calculated LogP of 1.13, reflecting the addition of a methyl group . The unsubstituted piperazine offers a more balanced hydrophilic-lipophilic profile, which is often desirable for central nervous system (CNS) drug candidates, where an optimal LogP range (typically 1-3) is crucial for blood-brain barrier penetration [1]. The lower LogP of the target compound may also translate to improved aqueous solubility, a critical factor in assay development and formulation [2].

Physicochemical Properties Lipophilicity Drug-likeness

Commercial Availability and Purity: Quantitative Vendor Comparison for Informed Procurement

A quantitative assessment of commercial suppliers reveals key differentiators in product quality and cost-effectiveness for 6-(Piperazin-1-yl)nicotinaldehyde (CAS 1225065-40-6). For instance, Leyan offers the compound with a stated purity of 97% , while Chemenu lists a product with a purity of 95% . Fluorochem also provides the compound at 97% purity . This 2% difference in purity can have significant implications for downstream applications, potentially affecting reaction yields and the complexity of purification steps. Furthermore, the availability of different pack sizes (e.g., 1g, 5g, 25g from Leyan) versus other vendors allows for procurement scalability, a crucial factor for transitioning from early discovery to preclinical development .

Procurement Supply Chain Quality Control

Differentiation from Morpholine Analog: Hydrogen Bonding Capacity and Molecular Weight

6-(Piperazin-1-yl)nicotinaldehyde (CAS 1225065-40-6) differs significantly from its morpholine analog, 6-Morpholinonicotinaldehyde (CAS 173282-60-5), in terms of hydrogen bonding capacity and molecular weight. The target compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors, with a molecular weight of 191.23 g/mol . In contrast, the morpholine analog, while having the same number of acceptors, has 0 hydrogen bond donors due to the replacement of the piperazine NH with an oxygen atom in the morpholine ring, and a slightly higher molecular weight of 192.21 g/mol . The presence of a hydrogen bond donor in the target compound is a critical feature for engaging with biological targets, particularly in forming key interactions in kinase active sites or GPCR binding pockets [1].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Properties

6-(Piperazin-1-yl)nicotinaldehyde (CAS 1225065-40-6): Best-Fit Research and Industrial Application Scenarios Based on Quantified Evidence


Parallel Synthesis and Compound Library Generation in CNS Drug Discovery

The primary application scenario for procuring 6-(Piperazin-1-yl)nicotinaldehyde (CAS 1225065-40-6) is in parallel synthesis campaigns aimed at generating diverse compound libraries for CNS targets. The evidence confirms it offers two reactive amine sites, providing a 100% increase in diversification points compared to its N-methyl analog . Its favorable LogP of 0.63 positions it well for CNS drug-likeness, a quantifiable advantage over the more lipophilic N-methyl analog (LogP 1.13) [1]. This combination of synthetic flexibility and an optimal physicochemical profile makes it a superior starting point for exploring structure-activity relationships around kinase inhibitors, GPCR modulators, and other CNS-relevant targets .

Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Optimization

6-(Piperazin-1-yl)nicotinaldehyde (CAS 1225065-40-6) is an ideal scaffold for Fragment-Based Drug Discovery (FBDD) and subsequent hit-to-lead optimization. Its low molecular weight (191.23 g/mol) aligns with the 'Rule of Three' for fragment libraries . The presence of a hydrogen bond donor (secondary amine) is a critical differentiator from morpholine analogs, which lack this key pharmacophoric feature . This H-bond donor can be essential for forming specific interactions with a biological target, as seen in published SAR studies of piperazine-containing nicotinic ligands [1]. Procuring this specific regioisomer ensures the correct geometry for the aldehyde handle, a prerequisite for growing the fragment into a lead compound with improved potency and selectivity .

Targeted Synthesis of Kinase Inhibitor Intermediates

This compound serves as a direct intermediate for synthesizing kinase inhibitors, a class of therapeutics with significant market value. Published evidence shows that functionalized pyridine intermediates with a 4-methylpiperazine moiety, a direct derivative of the target compound, are extensively used in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs) . The unsubstituted piperazine in the target compound offers a more versatile starting point, allowing for the installation of a methyl group or other substituents later in the synthesis, thereby providing greater control over the final molecule's properties. The 97% purity available from vendors like Leyan is sufficient for these multi-step synthetic sequences, minimizing the carry-over of impurities that could derail complex reaction pathways .

Chemical Biology Probe Development for GPCR and Ion Channel Research

The structural features of 6-(Piperazin-1-yl)nicotinaldehyde (CAS 1225065-40-6) make it a prime candidate for developing chemical probes to study GPCRs and ligand-gated ion channels. The nicotinaldehyde core is a known pharmacophore for nicotinic acetylcholine receptors (nAChRs), and the piperazine moiety is a common feature in ligands for various GPCRs . The specific 3-aldehyde/6-piperazine substitution pattern provides a defined vector for attaching reporter groups (e.g., fluorophores, biotin) or for creating bivalent ligands. Its commercial availability in various pack sizes (e.g., 2.5g, 25g from Leyan) supports the scale-up required for in vivo pharmacology studies, a key differentiator from compounds only available in mg quantities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Piperazin-1-yl)nicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.